(Z)-1-(3-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research shows that compounds similar to "(Z)-1-(3-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide" are involved in the synthesis of various heterocyclic systems, indicating their importance in developing new chemical entities. For instance, the work by Toplak et al. (1999) utilized related compounds as reagents for preparing heterocyclic systems, emphasizing their utility in medicinal chemistry for synthesizing potentially biologically active molecules Toplak, R., Svete, J., Grdadolnik, S., & Stanovnik, B. (1999).
Molecular Structure Studies
The structural analysis of similar compounds provides insights into their molecular configurations, which is crucial for understanding their reactivity and interaction with biological targets. Yilmaz et al. (2005) explored the molecular structures of triazole derivatives containing substituted benzyl and benzylamino groups, shedding light on the importance of structural analysis in drug design and synthesis Yilmaz, V., Kazak, C., Ağar, E., Kahveci, B., & Guven, K. (2005).
Biological Activity Investigations
Compounds with a structure similar to the one have been evaluated for their biological activities, such as monoamine oxidase inhibition, which is relevant for treating various neurological and psychiatric disorders. Ahmad et al. (2018) synthesized derivatives and assessed their monoamine oxidase inhibition profile, demonstrating the potential therapeutic applications of these compounds Ahmad, S., Zaib, S., Jalil, S., Shafiq, M., Ahmad, M., Sultan, S., Iqbal, M., Aslam, S., & Iqbal, J. (2018).
properties
IUPAC Name |
(3Z)-3-[(3-methylanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-7-5-9-19(13-17)16-26-22-12-4-3-11-21(22)24(27)23(30(26,28)29)15-25-20-10-6-8-18(2)14-20/h3-15,25H,16H2,1-2H3/b23-15- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWFXFFJHQWGIW-HAHDFKILSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC(=C4)C)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=CC=CC(=C4)C)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(3-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide |
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